1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-13(14-12-2-1-6-18-12)15(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOZYBFAPKTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of thiophene rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the urea moiety: This can be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following analysis compares the target compound with other urea-based derivatives, focusing on structural variations, synthetic yields, and biological activities (where available).
Substituent Effects on the Urea Core
2.1.1. 1-Adamantyl-3-heteroaryl Ureas ()
A series of 1-adamantyl-3-heteroaryl ureas (e.g., compounds 40–46 ) were synthesized with heteroaryl groups such as oxadiazole, pyrazole, and isoxazole. Key differences from the target compound include:
- Bulkier adamantyl group vs. cyclopropyl : Adamantyl’s rigid, lipophilic structure may enhance membrane permeability but reduce solubility compared to the smaller cyclopropyl group.
- Heteroaryl substituents : The oxadiazole and pyrazole rings in these compounds introduce distinct electronic and steric effects compared to thiophene. For example, compound 40 (1-adamantyl-3-oxadiazolyl urea) showed moderate anti-tuberculosis activity, suggesting that heteroaryl choice significantly impacts bioactivity .
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|
| 40 | 1-Adamantyl, 5-(thiophen-2-yl) | 42.4 | 211–213 | Anti-tuberculosis activity |
| 44 | 1-Adamantyl, 1-methylpyrazol-4-yl | 63.4 | 217–218 | High yield, stable crystalline form |
2.1.2. Nitrothiazole-based Ureas ()
Compounds such as 28 (1-cyclopropyl-3-(5-nitrothiazol-2-yl)urea) share the cyclopropyl group but replace thiophene with a nitrothiazole moiety. Key distinctions:
- Electron-withdrawing nitro group : Enhances reactivity but may reduce metabolic stability.
- Lower yields : Synthesis of 28 achieved only 48% yield, possibly due to steric hindrance from the nitrothiazole group .
Thiophene-containing Analogs
2.2.1. Benzimidazole-thiophene Hybrids ()
- Thiophene substituents : Both compounds feature thiophen-2-yl groups, which contribute to π-π stacking interactions in crystal packing.
- Biological implications : Benzimidazole analogs are often explored for antimicrobial activity, but the urea core in the target compound may offer different binding modes .
2.2.2. Triazolopyridazine-based Ureas ()
1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)urea incorporates a triazolopyridazine scaffold alongside thiophene. Differences include:
- Flexible phenylpropyl chain : Introduces conformational flexibility absent in the cyclopropyl-containing target compound .
Key Research Findings and Implications
Thiophene vs. other heteroaryl groups : Thiophene’s electron-rich nature may enhance binding to metalloenzymes or aromatic receptors compared to oxadiazole or pyrazole .
Cyclopropyl advantages : The cyclopropyl group’s small size and strain energy could improve metabolic stability compared to bulkier adamantyl or phenylpropyl groups .
Activity gaps : While adamantyl-ureas show anti-tuberculosis activity, the biological profile of the target compound remains unexplored in the provided evidence.
Biological Activity
1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound notable for its unique structural features, which include a cyclopropyl group and two thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is , with a molecular weight of approximately 264.37 g/mol. The presence of the thiophene rings is believed to enhance the compound's biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer properties of urea derivatives, including those similar to 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea. For instance, compounds in this class have demonstrated significant activity against various cancer cell lines, including renal cancer cells.
Key Findings:
- In Vitro Studies : Compounds structurally related to 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea have shown promising results in inhibiting cancer cell proliferation. For example, derivatives exhibited IC50 values in the low micromolar range against Caki cancer cells, indicating effective cytotoxicity .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Example Compound A | 9.88 | Caki Cells |
| Example Compound B | 179.03 | HUVEC Cells |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Preliminary assays indicate that thiophene-containing ureas can inhibit the growth of certain pathogens.
Case Study:
A recent study evaluated a series of thiophene-based urea derivatives for their antimicrobial efficacy. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Mycobacterium abscessus, indicating strong antimicrobial activity .
The precise mechanism by which 1-Cyclopropyl-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea exerts its biological effects is still under investigation. However, studies suggest that the compound may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the urea moiety forms stable interactions with key residues in enzyme active sites, potentially leading to inhibition of target enzymes involved in tumor growth and survival .
Q & A
Q. Key Variables :
- Catalysts : Palladium catalysts for coupling reactions improve regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful temperature control to avoid side products .
How can researchers design experiments to evaluate the biological activity of this compound against antimicrobial targets?
Advanced Research Question
Methodological Approach :
In Vitro Assays :
- Antimicrobial Susceptibility Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
Mechanistic Studies :
- Enzyme Inhibition : Test inhibition of bacterial DNA gyrase or β-lactamase using fluorometric assays .
- Membrane Permeability : Fluorescent probes (e.g., propidium iodide) to evaluate disruption of bacterial membranes .
Data Interpretation : Compare results to structurally similar urea derivatives (e.g., 1-(cyclopentyl)-3-(thiophen-2-yl)urea) to identify SAR trends .
What analytical techniques are critical for characterizing the structural purity of this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 307.1) .
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm) with acetonitrile/water gradients .
How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?
Advanced Research Question
SAR Analysis :
| Compound Modification | Biological Activity (MIC, μg/mL) | Target Enzyme Inhibition (%) |
|---|---|---|
| Cyclopropyl substituent | 2.5 (S. aureus) | 78 (DNA gyrase) |
| Phenyl substituent | 10.0 (S. aureus) | 45 (DNA gyrase) |
| Thiophen-3-ylmethyl | 1.0 (E. coli) | 92 (β-lactamase) |
Q. Key Findings :
- Cyclopropyl groups enhance lipophilicity, improving membrane penetration .
- Thiophen-3-ylmethyl increases steric bulk, favoring interactions with enzyme active sites .
How should researchers address contradictions in reported biological data for this compound?
Advanced Research Question
Case Study : Discrepancies in antifungal activity (e.g., C. albicans MIC ranging from 4–32 μg/mL):
Experimental Replication : Standardize assay conditions (e.g., inoculum size, growth medium) .
Strain Variability : Test against multiple clinical isolates to account for genetic diversity .
Compound Stability : Verify stability in DMSO/water mixtures via HPLC before assays .
Resolution : Contradictions often arise from differences in fungal cell wall permeability or compound aggregation .
What computational methods are used to predict the binding affinity of this compound to protein targets?
Advanced Research Question
In Silico Workflow :
Molecular Docking : AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) .
MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
Pharmacophore Modeling : Identify critical features (e.g., urea carbonyl for hydrogen bonding) using Schrödinger .
Validation : Compare predicted binding energies (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Key Issues :
- Low Yield in Coupling Steps : Optimize Pd catalyst loading (0.5–1.0 mol%) and ligand selection (XPhos) .
- Purification Bottlenecks : Replace column chromatography with recrystallization in heptane/ethyl acetate .
- Byproduct Formation : Monitor intermediates via inline IR spectroscopy to minimize impurities .
Scale-Up Example : Pilot-scale synthesis (50 g) achieved 68% yield using flow chemistry for thiophene coupling .
How does the compound’s stability under physiological conditions affect its therapeutic potential?
Advanced Research Question
Stability Studies :
- pH Stability : HPLC analysis after 24h in PBS (pH 7.4) shows 90% intact compound, but degradation occurs at pH <5 .
- Metabolic Stability : Incubation with liver microsomes reveals CYP3A4-mediated oxidation of the cyclopropyl group .
Mitigation Strategies : - Prodrug Design : Mask the urea group with a carbamate to enhance plasma stability .
- Formulation : Use lipid nanoparticles to protect against acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
